![molecular formula C14H15BrClN3OS B2403717 4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1185177-44-9](/img/structure/B2403717.png)

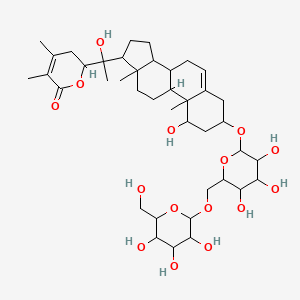

4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively documented in the sources I found. A related compound, “5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride”, is a solid at 20 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Condensed 4-Aminothiazole Derivatives : Utilizing α-bromolactam and thioamide, researchers successfully synthesized cyclic 4-aminothiazole derivatives, indicating a method for constructing 4-aminothiazole-containing compounds, potentially including 4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride (Uchikawa & Aono, 1994).

Microwave-Assisted Synthesis of Isothiazolopyridine Derivatives : Isothiazolopyridines, including structures similar to the target compound, have been synthesized using both traditional and modern microwave techniques, providing a versatile method for the synthesis of such compounds (Youssef, Azab, & Youssef, 2012).

Synthesis of Pyridin-2(1H)-one Derivatives : This research outlines the synthesis of various pyridin-2(1H)-one derivatives, which may share chemical similarities with the target compound, demonstrating its potential in chemical synthesis (Shatsauskas et al., 2017).

Biological and Pharmacological Applications

Non-amidine Factor Xa Inhibitor Research : The structure 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a part of the target compound, was explored as a binding element in factor Xa inhibitors, suggesting its potential in anticoagulant development (Haginoya et al., 2004).

Synthesis of Heterocyclic Carboxamides : Studies on heterocyclic carboxamides, similar in structure to the target compound, have shown potential in antipsychotic medication development, indicating a possible application area (Norman et al., 1996).

Muscarinic Receptor Pharmacology : Research involving derivatives of 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridin-3-ol, structurally related to the target compound, was conducted to determine their affinity for muscarinic receptors, suggesting potential applications in neuropharmacology (Pedersen et al., 1999).

Anticonvulsant Activity : Isothiazolopyridine derivatives, related to the target compound, have been investigated for anticonvulsant properties, hinting at its utility in neurological disorder treatments (Paronikyan et al., 2002).

Mecanismo De Acción

Target of Action

The primary targets of the compound “4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride” are currently unknown. This compound is a derivative of imidazole , a heterocyclic compound known for its broad range of chemical and biological properties . Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Based on the properties of imidazole derivatives, it can be hypothesized that it may interact with various biological targets to exert its effects .

Pharmacokinetics

It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which may influence their absorption and distribution in the body.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3OS.ClH/c1-18-7-6-11-12(8-18)20-14(16-11)17-13(19)9-2-4-10(15)5-3-9;/h2-5H,6-8H2,1H3,(H,16,17,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQALHWQWNUITF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2403634.png)

amine dihydrochloride](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride](/img/structure/B2403647.png)

![8-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2403650.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2403652.png)

![1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea](/img/structure/B2403655.png)

![2-Chloro-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]acetamide](/img/structure/B2403657.png)